OTS514 -

OTS514

Catalog Number: EVT-253340
CAS Number:
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OTS514 is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , , ] TOPK/PBK is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and tumorigenesis. [, , , , , , , , , , , , ] OTS514 has been investigated for its potential as an anti-cancer therapeutic agent in preclinical studies.

Synthesis Analysis

The synthesis of OTS514 involves several key steps that utilize advanced organic chemistry techniques. A notable method includes nucleophilic substitution reactions, where OTS514 can be conjugated with fluorescent tags for imaging applications. For instance, one study described the preparation of a fluorescent derivative by coupling OTS514 with 4-chloro-7-nitrobenzofuran, achieving a yield of 67% and a purity of 97% after purification through high-performance liquid chromatography (HPLC) . The synthetic pathway typically involves:

  1. Starting Materials: Thieno[2,3-c]quinolone derivatives.
  2. Reagents: Nucleophiles such as amines or alcohols for substitution reactions.
  3. Purification: HPLC for isolating the desired product.
  4. Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

OTS514's molecular structure is defined by its thieno[2,3-c]quinolone core. The compound has been characterized using various analytical techniques:

  • Molecular Formula: C₁₃H₈N₂O
  • Molecular Weight: 232.21 g/mol
  • LogP Value: The calculated logP value for OTS514 is approximately 2.36, indicating moderate lipophilicity which is beneficial for cellular uptake .

The structural representation illustrates the arrangement of atoms within the molecule, highlighting functional groups that contribute to its interaction with TOPK.

Chemical Reactions Analysis

OTS514 participates in various chemical reactions primarily related to its role as a kinase inhibitor. The compound's mechanism involves binding to the ATP-binding site of TOPK, thus preventing substrate phosphorylation which is crucial for cell cycle progression and survival in cancer cells. Key reactions include:

  • Inhibition Reaction: OTS514 competes with ATP for binding at the kinase site of TOPK.
  • Apoptotic Pathway Activation: Treatment with OTS514 has been shown to induce apoptosis in cancer cells through activation of caspases and other apoptotic markers .

Quantitative analyses using assays like methyl thiazolyl tetrazolium (MTT) have demonstrated the effectiveness of OTS514 in reducing cell viability in various cancer cell lines.

Mechanism of Action

The mechanism of action of OTS514 revolves around its inhibition of TOPK activity, which plays a significant role in cell proliferation and survival pathways. Upon binding to TOPK, OTS514 disrupts the phosphorylation processes essential for tumor cell growth:

  1. Inhibition of Phosphorylation: By blocking ATP binding, OTS514 prevents the phosphorylation of downstream targets involved in cell cycle regulation.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways by activating caspase-3 and downregulating critical survival proteins such as FOXM1 and MELK, leading to increased apoptosis rates in treated cancer cells .

Data from flow cytometry analyses confirm that treatment with OTS514 results in a dose-dependent increase in apoptotic cell populations.

Physical and Chemical Properties Analysis

OTS514 exhibits several notable physical and chemical properties that influence its biological activity:

  • Solubility: The compound's solubility profile is crucial for its bioavailability; it is typically soluble in organic solvents but may require formulation adjustments for optimal therapeutic use.
  • Stability: Stability studies are essential to determine how long OTS514 remains effective under physiological conditions.
  • Melting Point and Boiling Point: These thermal properties can provide insights into the compound's behavior under different conditions.

Analytical methods such as HPLC and liquid chromatography-mass spectrometry are employed to assess these properties quantitatively.

Applications

OTS514 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As a specific inhibitor of TOPK, OTS514 is being explored as a treatment option for various cancers, including small cell lung cancer and colorectal cancer.
  • Imaging Studies: The ability to conjugate OTS514 with fluorescent markers enhances its utility in tumor imaging, allowing researchers to visualize tumor dynamics and response to therapy in real-time .
  • Research Tool: Beyond therapeutic applications, OTS514 serves as a valuable tool for studying the biological roles of TOPK in cellular processes.
Rationale for TOPK Inhibition in Oncotherapeutic Targeting

TOPK as a Molecular Driver of Tumorigenesis and Metastasis

TOPK (T-LAK cell-originated protein kinase), a serine/threonine kinase of the MAPKK family, is a critical regulator of mitotic progression and oncogenic signaling. It drives tumorigenesis by:

  • Cell Cycle Dysregulation: Phosphorylating key substrates like PRC1 (protein regulator of cytokinesis 1), ensuring faithful cytokinesis and mitotic exit [1] [6].
  • Metastatic Promotion: Activating β-catenin/TCF signaling to upregulate MMP-2/9, facilitating epithelial-mesenchymal transition (EMT) and invasion [6].
  • Transcriptional Control: Enhancing FOXM1 stability and AP-1/NF-κB activity, thereby accelerating proliferation and suppressing apoptosis [1] [3].

Table 1: Key TOPK Substrates and Oncogenic Functions

TOPK SubstrateBiological EffectTumor Impact
PRC1Cytokinesis completionGenomic instability
Histone H3 (S10)Chromatin condensationAberrant transcription
β-cateninTCF/LEF activationMetastasis (MMP-2/9 induction)
FOXM1Cell cycle gene transcriptionProliferation/survival enhancement

Overexpression of TOPK in Hematologic and Solid Malignancies

TOPK is minimally expressed in normal tissues (excluding testis/placenta) but overexpressed in diverse cancers:

  • Hematologic Malignancies: In multiple myeloma, TOPK sustains CD138⁺ stem-like populations and malignant plasma cell survival [1].
  • Solid Tumors: A meta-analysis of 1,571 patients revealed TOPK overexpression correlates with poor overall survival (pooled HR = 1.91, p = 0.005) and reduced disease-free survival (pooled HR = 1.95, p < 0.001) in lung adenocarcinoma, colorectal cancer, and glioblastoma [2] [4].
  • Biomarker Significance: Immunohistochemical studies confirm TOPK as an independent prognostic marker; nuclear localization predicts aggressive phenotypes in prostate and ovarian cancers [3] [6].

Table 2: TOPK Overexpression and Clinical Prognosis Across Cancers

Cancer TypeExpression FrequencySurvival CorrelationStudy Size
Multiple Myeloma100% (cell lines)Reduced chemotherapy responsePreclinical
Lung Adenocarcinoma67–72% (IHC⁺)OS HR = 2.72 (p < 0.001)203 patients
Colorectal Cancer73% (cytoplasmic/nuclear)DFS HR = 1.69 (p < 0.05)186 patients
Triple-Negative Breast59% (post-NACT samples)Predicts NACT resistance66 patients

Correlation Between TOPK Expression and Therapeutic Resistance

TOPK upregulation mediates resistance to chemo-, radio-, and targeted therapies through multiple pathways:

  • Chemoresistance: In triple-negative breast cancer (TNBC), TOPK⁺ tumors exhibit reduced pathological response to neoadjuvant chemotherapy (TEC regimen: docetaxel + epirubicin + cyclophosphamide), with positive TOPK staining in 92.3% of non-responders (MP grades 1–3) [7].
  • Targeted Therapy Resistance: TOPK activates parallel survival cascades (e.g., ERK, AKT, NF-κB), bypassing kinase inhibition. In ALK⁺ NSCLC, TOPK phosphorylation by ALK sustains JNK/ATF2 signaling, limiting alectinib efficacy [8].
  • ABC Transporter Interaction: OTS964 (an OTS514 analog) is effluxed by ABCG2, reducing intracellular accumulation. Ko143 (ABCG2 inhibitor) reverses resistance (RF = 4.2–8.7) in ABCG2-overexpressing cells [10].
  • Synergistic Reversal: OTS514 synergizes with lenalidomide in multiple myeloma by disrupting NF-κB and p38 MAPK pathways, enhancing apoptosis independently of p53 status [1].

Table 3: TOPK Inhibition in Overcoming Therapeutic Resistance

Resistance ContextTOPK RoleInterventionOutcome
Myeloma (lenalidomide)NF-κB/p38 MAPK activationOTS514 + lenalidomideSynergistic apoptosis induction
TNBC (NACT)Pro-survival signalingTOPK knockdown + chemotherapyRestored H₂O₂-induced apoptosis
ABCG2-mediated effluxSubstrate binding (ATPase stimulation)OTS964 + Ko143Reduced IC₅₀ by 3.1–5.8-fold

TOPK inhibition thus represents a promising strategy to abrogate intrinsic and acquired resistance across malignancies.

Properties

Product Name

OTS514

IUPAC Name

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1

InChI Key

OETLNMOJNONWOY-LBPRGKRZSA-N

SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O

Synonyms

9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.